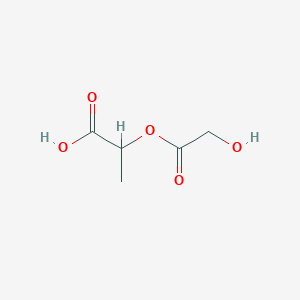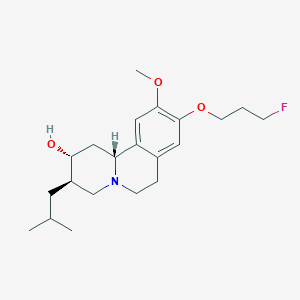
Florbenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Florbenazine: is a fluorine-18 labeled radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is designed to bind to specific molecular targets in the brain, allowing for the visualization of certain pathological conditions, such as Alzheimer’s disease and other neurodegenerative disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Florbenazine is synthesized through a multi-step chemical process. The synthesis involves the incorporation of fluorine-18, a radioactive isotope, into the molecular structure.
Industrial Production Methods: Industrial production of this compound involves the use of automated synthesis modules to ensure high radiochemical purity and yield. The process is carried out in specialized facilities equipped with radiation safety measures. The production typically includes the following steps:
- Preparation of the precursor molecule.
- Radiolabeling with fluorine-18.
- Purification using high-performance liquid chromatography (HPLC).
- Quality control to ensure compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Florbenazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like potassium fluoride and cesium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Florbenazine has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in PET imaging to study chemical processes in the brain.
Biology: Helps in understanding the distribution and density of molecular targets in biological tissues.
Medicine: Aids in the diagnosis and monitoring of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of new diagnostic tools and imaging agents.
Wirkmechanismus
Florbenazine exerts its effects by binding to specific molecular targets in the brain, such as β-amyloid plaques. The fluorine-18 isotope produces a positron signal that is detected by a PET scanner, allowing for the visualization of these targets. The binding of this compound to β-amyloid plaques is highly selective, making it a valuable tool for diagnosing Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Florbenazine is compared with other similar compounds, such as:
Florbetaben: Another fluorine-18 labeled radiopharmaceutical used for PET imaging of β-amyloid plaques.
Florbetapir: A similar compound used for amyloid imaging in Alzheimer’s disease.
Flutemetamol: Another radiotracer used for PET imaging of amyloid plaques.
Uniqueness: this compound is unique due to its high selectivity for β-amyloid plaques and its ability to provide detailed imaging of neurodegenerative processes. Its use in PET imaging allows for early diagnosis and monitoring of diseases like Alzheimer’s disease, providing valuable insights into disease progression and treatment efficacy .
Eigenschaften
CAS-Nummer |
937245-42-6 |
|---|---|
Molekularformel |
C21H32FNO3 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(2R,3R,11bR)-9-(3-fluoropropoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C21H32FNO3/c1-14(2)9-16-13-23-7-5-15-10-21(26-8-4-6-22)20(25-3)11-17(15)18(23)12-19(16)24/h10-11,14,16,18-19,24H,4-9,12-13H2,1-3H3/t16-,18-,19-/m1/s1 |
InChI-Schlüssel |
GNKGXQHHUUEYQV-BHIYHBOVSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCCF |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |
Kanonische SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |
Synonyme |
(18F)AV-133 (18F)FP-DTBZ 9-(18F)fluoropropyl-dihydrotetrabenazine 9-fluoropropyldihydrotetrabenazine AV 133 AV-133 AV133 cpd florbenazine F 18 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



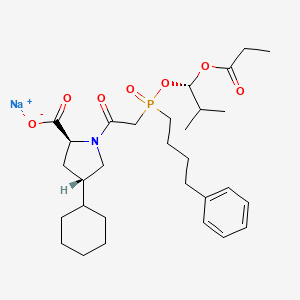
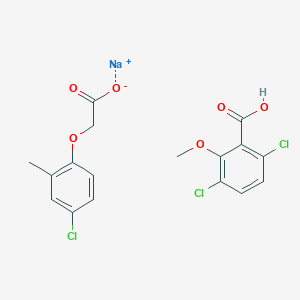


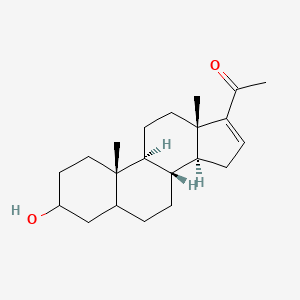


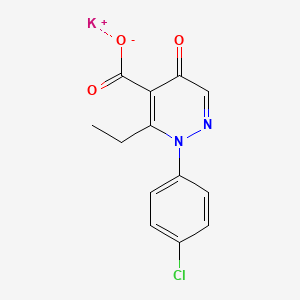
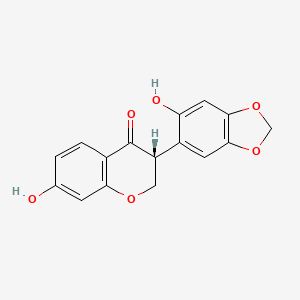
![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)
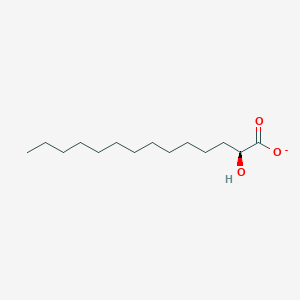

![4-[[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]phenol](/img/structure/B1260890.png)
